![molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097901-41-0](/img/structure/B3003883.png)
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a derivative of benzothiazole, benzimidazole, or benzoxazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests that it may exhibit similar properties due to the presence of the thiadiazole ring, a piperazine moiety, and a sulfonyl group attached to a benzonitrile framework.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base . This method has proven to be efficient for synthesizing a variety of arylsulfonyl piperazine derivatives with excellent yields, which could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established through X-ray crystallography . The study revealed the presence of S≡O close contact and NH≡N hydrogen bonds, which are significant for the stability of the crystal structure. These interactions, along with the through-conjugation between the sulfur atom and the terminal NH2 moiety, could be relevant to the molecular structure analysis of this compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group, for instance, can participate in various chemical reactions, including sulfonation and coupling reactions. The piperazine ring can undergo N-alkylation, acylation, and other reactions typical for secondary amines. The thiadiazole ring can also engage in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfonyl and nitrile functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents due to the presence of the sulfonyl group and the piperazine moiety. The compound's melting point, boiling point, and stability would be influenced by the robustness of the thiadiazole ring and the overall molecular rigidity. The presence of the nitrile group could also affect the compound's dipole moment and reactivity towards nucleophiles.
Biological Evaluation
Compounds with a similar structure, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been synthesized and evaluated for biological activity . These compounds were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinity and orientation within the active sites of human BChE protein. The presence of amino acid residues like Gly116, His438, Tyr332, and Ser198 was found to be crucial for the stabilization of the ligands in the binding site. This suggests that this compound could also be evaluated for similar biological activities, given its structural similarities .
科学的研究の応用
Anticonvulsant Activity
- Harish et al. (2014) synthesized a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity. They found that three out of fifteen compounds showed potent anticonvulsant properties without neurotoxicity at doses up to 100 mg/kg (Harish, Mohana, & Mallesha, 2014).
Antibacterial Activities
- Wu Qi (2014) reported the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, which exhibited significant antibacterial activities against various pathogens (Wu Qi, 2014).
Anticancer Evaluation
- Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent as being highly effective against various cancer cell lines (Turov, 2020).
Antimicrobial Studies
- Patel and Agravat (2009) synthesized new pyridine derivatives incorporating the piperazine and thiadiazole groups, which demonstrated considerable antibacterial activity (Patel & Agravat, 2009).
Antiviral Activity
- Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents and found that these compounds showed very good antiviral activity against Leishmania major (Tahghighi et al., 2011).
Anti-HIV Activity
- Al-Soud et al. (2010) evaluated a series of 2-Piperazino-1,3-benzo[d]thiazoles for their antiproliferative and anti-HIV activity, finding that some compounds were potent against human tumor-derived cell lines, though no significant anti-HIV activity was observed (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).
作用機序
将来の方向性
The future directions for the research on “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives could involve further exploration of their biological activities . This could include more in-depth studies on their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, the development of new analogs of these bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
特性
IUPAC Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUKILBDYEXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)
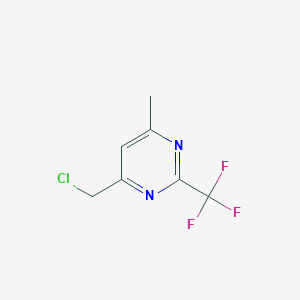
![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)
![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)
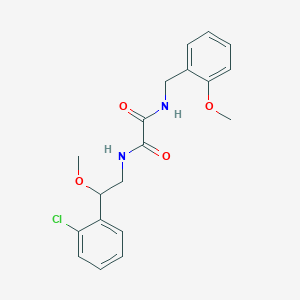
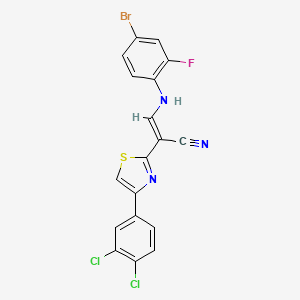
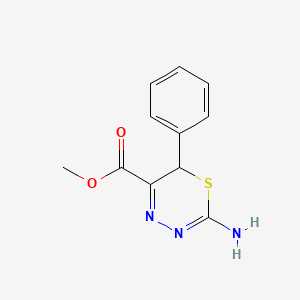
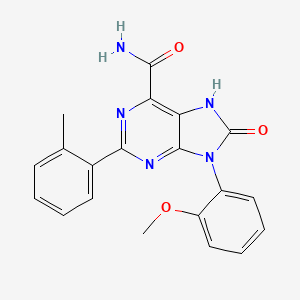

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)